molecular formula C21H24N6O2 B2784277 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(4-methoxy-2-methylphenyl)piperazine-1-carboxamide CAS No. 1396858-19-7

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(4-methoxy-2-methylphenyl)piperazine-1-carboxamide

Cat. No. B2784277
CAS RN: 1396858-19-7
M. Wt: 392.463
InChI Key: RLVJXUYMUGDYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(4-methoxy-2-methylphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity Evaluation

Compounds with structures related to the query have been synthesized and evaluated for their potential as anti-inflammatory, analgesic, and antimicrobial agents. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Such research underscores the importance of heterocyclic compounds in developing new pharmacological agents.

Antitubercular Properties

Mannich bases of pyrazinamide, showing antitubercular properties, have been synthesized using substituted piperazines. These compounds have been evaluated for their effectiveness against Mycobacterium tuberculosis, with some derivatives demonstrating significant activity (Sriram et al., 2006). This illustrates the potential use of such chemical structures in tackling infectious diseases.

Anticonvulsant and Antiparkinsonian Activities

Research on substituted pyridazines, triazines, and pyrimidines with tertiary-amino groups has revealed their structural and electronic properties relevant to anticonvulsant drugs. Such studies are crucial for understanding how modifications in the molecular structure can influence pharmacological activities, leading to the development of new therapeutic agents (Georges et al., 1989).

Discovery of G Protein-Biased Dopaminergics

The incorporation of specific heterocyclic structures, like pyrazolo[1,5-a]pyridine, into aromatic piperazines has led to the discovery of high-affinity dopamine receptor partial agonists. These compounds have shown promise in preclinical evaluations for their selective G protein activation over β-arrestin recruitment, suggesting potential applications in neuropsychiatric disorder treatments (Möller et al., 2017).

Herbicidal Modes of Action

Research on pyridazinone herbicides, including their inhibition of photosynthesis and the Hill reaction in plants, has provided insights into their phytotoxicity mechanisms. Such studies are fundamental for the development of new herbicidal compounds with specific target sites, potentially reducing environmental impact (Hilton et al., 1969).

properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-4-(6-pyrrol-1-ylpyridazin-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-16-15-17(29-2)5-6-18(16)22-21(28)27-13-11-26(12-14-27)20-8-7-19(23-24-20)25-9-3-4-10-25/h3-10,15H,11-14H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVJXUYMUGDYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.